N-(3,5-dimethylphenyl)-2-(5-propyl-3-isoxazolyl)-1-pyrrolidinecarboxamide
Overview
Description
N-(3,5-dimethylphenyl)-2-(5-propyl-3-isoxazolyl)-1-pyrrolidinecarboxamide, also known as DPI-3290, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of pyrrolidinecarboxamide derivatives and has been shown to have various biochemical and physiological effects.
Mechanism of Action
N-(3,5-dimethylphenyl)-2-(5-propyl-3-isoxazolyl)-1-pyrrolidinecarboxamide is believed to exert its effects by binding to the sigma-1 receptor and modulating its activity. This receptor is located in various regions of the brain and is involved in the regulation of neurotransmitter release, neuronal excitability, and synaptic plasticity.
Biochemical and Physiological Effects:
Studies have shown that N-(3,5-dimethylphenyl)-2-(5-propyl-3-isoxazolyl)-1-pyrrolidinecarboxamide can modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and glutamate. It has also been shown to have neuroprotective effects and can protect against neuronal damage caused by oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of N-(3,5-dimethylphenyl)-2-(5-propyl-3-isoxazolyl)-1-pyrrolidinecarboxamide is that it has a high affinity for the sigma-1 receptor, which makes it a useful tool for studying the physiological and biochemical effects of this receptor. However, one limitation is that it has a relatively short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several potential future directions for research on N-(3,5-dimethylphenyl)-2-(5-propyl-3-isoxazolyl)-1-pyrrolidinecarboxamide. One area of interest is the role of the sigma-1 receptor in various neurological and psychiatric disorders, such as Alzheimer's disease, depression, and schizophrenia. Another potential direction is the development of more potent and selective sigma-1 receptor ligands that can be used to study the function of this receptor in greater detail.
In conclusion, N-(3,5-dimethylphenyl)-2-(5-propyl-3-isoxazolyl)-1-pyrrolidinecarboxamide is a chemical compound that has been studied for its potential applications in scientific research. It has been shown to have various biochemical and physiological effects, particularly in the field of neuroscience. Further research is needed to fully understand the mechanisms of action and potential applications of this compound.
Scientific Research Applications
N-(3,5-dimethylphenyl)-2-(5-propyl-3-isoxazolyl)-1-pyrrolidinecarboxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various physiological processes, including neuronal signaling, calcium regulation, and cell survival.
properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(5-propyl-1,2-oxazol-3-yl)pyrrolidine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-4-6-16-12-17(21-24-16)18-7-5-8-22(18)19(23)20-15-10-13(2)9-14(3)11-15/h9-12,18H,4-8H2,1-3H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSGYMJGZSXKKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NO1)C2CCCN2C(=O)NC3=CC(=CC(=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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